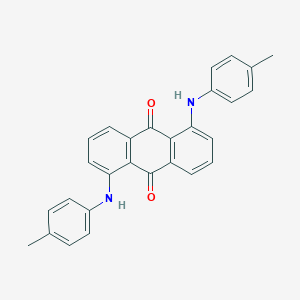![molecular formula C20H12O B031493 8-羟基苯并[a]芘 CAS No. 13345-26-1](/img/structure/B31493.png)
8-羟基苯并[a]芘
描述
8-Hydroxybenzo[a]pyrene is an ortho- and peri-fused polycyclic arene . It is a derivative of benzo[a]pyrene, which is a well-known carcinogen .
Synthesis Analysis
8-Hydroxybenzo[a]pyrene has been synthesized . The absorption spectrum and chromatographic properties of the 9-isomer are identical with those of a phenol derived from a metabolite of benzo[a]pyrene in rat-liver homogenate .
Molecular Structure Analysis
The molecular structure of 8-Hydroxybenzo[a]pyrene is C20H12O . The InChI is InChI=1S/C20H12O/c21-16-7-9-17-15 (11-16)10-14-5-4-12-2-1-3-13-6-8-18 (17)20 (14)19 (12)13/h1-11,21H .
Chemical Reactions Analysis
Benzo[a]pyrene, the parent compound of 8-Hydroxybenzo[a]pyrene, is metabolized to highly reactive species that form covalent adducts to DNA . These adducts induce mutations in the K-RAS oncogene and the TP53 tumour-suppressor gene in human lung tumours, and in corresponding genes in mouse-lung tumours .
Physical And Chemical Properties Analysis
The molecular weight of 8-Hydroxybenzo[a]pyrene is 268.3 g/mol . The XLogP3 is 5.8, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The topological polar surface area is 20.2 Ų .
科学研究应用
Bio-toxicity and Degradation Mechanism Studies
Benzo[a]pyrene is a widespread environmental pollutant and a strong carcinogen . It’s crucial to understand its bio-toxicity and degradation mechanism . The excited state dynamics of benzo[a]pyrene have been studied using time-resolved fluorescence and transient absorption spectroscopic techniques . This research lays a foundation for further understanding of the carcinogenic mechanism of benzo[a]pyrene and provides insight into the photo-degradation mechanism of this molecule .
Carcinogenic Mechanism Studies
Benzo[a]pyrene unfolds its effect through metabolic activation to BaP- (7 R ,8 S )-diol- (9 S ,10 R )-epoxide (BPDE), the ultimate carcinogen of BaP . The hydrolysis product of BPDE, BaP- (7 R ,8 S ,9 R ,10 S )-tetrol ( (\u2009+)-BPT I-1), can provide more relevant information on an individual’s cancer susceptibility since BPDE is generated by the metabolic activation of BaP .
Biomarker for Exposure to PAHs
BPT I-1 is a suitable biomarker to distinguish not only cigarette smokers from non-smokers but also from users of potentially reduced-risk products . This is particularly useful in assessing exposure to Polycyclic Aromatic Hydrocarbons (PAHs), which are ubiquitous environmental pollutants primarily generated through the incomplete combustion or pyrolysis of organic matter .
Environmental Pollution Studies
As a typical polycyclic aromatic organic pollutant and a strong carcinogen, benzo[a]pyrene is photo-toxicity and photo-genotoxicity, which is a serious health hazard to organisms after absorbing light energy in the ultraviolet region . Studying its excited state dynamics is of great significance to further understand the bio-toxicity and degradation mechanism of benzo[a]pyrene .
Photo-degradation Mechanisms
Photo-degradation is one of the main decomposition ways for this molecule . A study of its excited state dynamics is of great significance to further understand the bio-toxicity and degradation mechanism of benzo[a]pyrene .
Taste Interference Studies
In a study investigating the effects of B[a]P on the content and taste evaluation of Ruditapes philippinarum taste substances, it was found that B[a]P interferes with taste substance metabolisms .
作用机制
Target of Action
Benzo[a]pyren-8-ol, also known as 8-Hydroxybenzo[a]pyrene or Benzo(a)pyren-8-ol, primarily targets the DNA in cells . It is a metabolite of Benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon, which is a result of incomplete combustion of organic matter . The compound is one of the benzopyrenes, formed by a benzene ring fused to pyrene .
Mode of Action
The mode of action of Benzo[a]pyren-8-ol involves its interaction with DNA. Its diol epoxide metabolites, more commonly known as BPDE, react with and bind to DNA, resulting in mutations and eventually cancer . The ultimate carcinogen is formed after another reaction with cytochrome P450 1A1 to yield the (+)benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide .
Biochemical Pathways
Benzo[a]pyren-8-ol undergoes biotransformation through specific biochemical pathways (epoxide and quinone), each one producing specific metabolites . The interaction of these metabolites with DNA, subsequent formation of lesions or adducts, and persistence of these modifications were metabolite .
Pharmacokinetics
It is known that the compound is highly fat-soluble and therefore tends to accumulate in fat and liver tissues . Cytochrome P450 1A1 (CYP1A1) plays a key role in the metabolism of carcinogens, such as benzo[a]pyrene (B[a]P) and metabolites to ultimate carcinogens .
Result of Action
The result of the action of Benzo[a]pyren-8-ol is the formation of DNA lesions and stable DNA adducts, which are also BaP concentration-dependent . This leads to mutations and eventually cancer . The three CYP1A1 variants had different enzyme kinetics properties to produce both the diol metabolites from B[a]P and the ultimate mutagenic species diol epoxide 2 from B[a]P-7,8-dihydrodiol .
Action Environment
The action of Benzo[a]pyren-8-ol is influenced by environmental factors. The main source of atmospheric B[a]P is residential wood burning . It is also found in coal tar, in automobile exhaust fumes (especially from diesel engines), in all smoke resulting from the combustion of organic material (including cigarette smoke), and in charbroiled food . These environmental factors can influence the compound’s action, efficacy, and stability.
属性
IUPAC Name |
benzo[a]pyren-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O/c21-16-7-9-17-15(11-16)10-14-5-4-12-2-1-3-13-6-8-18(17)20(14)19(12)13/h1-11,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEZWMDNHHTXJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=C5)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158116 | |
| Record name | Benzo(a)pyrene, 8-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxybenzo[a]pyrene | |
CAS RN |
13345-26-1 | |
| Record name | 8-Hydroxybenzo[a]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13345-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene, 8-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene, 8-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 8-Hydroxybenzo[a]pyrene's structure in relation to its metabolic fate?
A: 8-Hydroxybenzo[a]pyrene is a metabolite of benzo[a]pyrene, a potent carcinogen found in products of incomplete combustion. Interestingly, while both (+)- and (-)-enantiomers of trans-benzo[a]pyrene-7,8-dihydrodiol act as inhibitors of aryl sulfotransferase IV, 8-Hydroxybenzo[a]pyrene serves as a substrate for this enzyme. [] This suggests that the specific position of the hydroxyl group on the benzo[a]pyrene ring significantly influences its interaction with detoxifying enzymes.
Q2: How does the position of the hydroxyl group on benzo[a]pyrene affect its detoxification in the liver?
A: Research has shown that the position of the hydroxyl group on benzo[a]pyrene influences its interaction with UDP-glucuronosyltransferase, a key enzyme in detoxification. Studies in rat liver microsomes indicate that while glucuronidation of most planar benzo[a]pyrene phenols is induced by 3-methylcholanthrene, glucuronidation of 8-Hydroxybenzo[a]pyrene is markedly induced by phenobarbital. [] This suggests different UDP-glucuronosyltransferase isoforms with varying substrate specificities are involved in the detoxification of benzo[a]pyrene phenols.
Q3: What is the carcinogenic potential of 8-Hydroxybenzo[a]pyrene compared to other benzo[a]pyrene phenols?
A: In mouse skin carcinogenicity studies, 8-Hydroxybenzo[a]pyrene, along with six other benzo[a]pyrene phenols, did not exhibit carcinogenic activity, even at doses where benzo[a]pyrene itself caused tumors in the majority of treated animals. [] This suggests that the specific position of the hydroxyl group plays a crucial role in the carcinogenic potential of benzo[a]pyrene derivatives.
Q4: Are there specific analytical techniques suitable for detecting and quantifying 8-Hydroxybenzo[a]pyrene?
A: Yes, researchers have developed rapid HPLC-MS methods using electrospray ionization (ESI) to separate and quantify 8-Hydroxybenzo[a]pyrene alongside other benzo[a]pyrene hydroxyderivatives. [] This technique allows for the identification and semi-quantification of these metabolites, offering valuable insights into benzo[a]pyrene metabolism and potential toxicological implications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




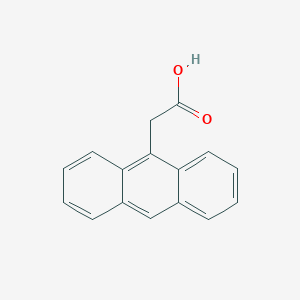


![7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31421.png)
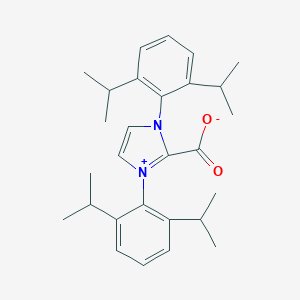
![(13aS)-13,13a-Dihydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinoline-11,1](/img/structure/B31425.png)
![3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid](/img/structure/B31426.png)
![5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline](/img/structure/B31427.png)

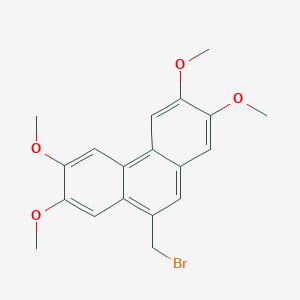
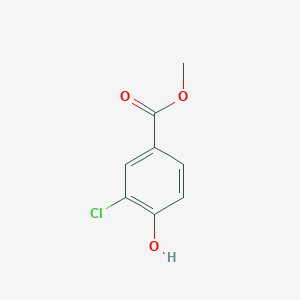
![2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal](/img/structure/B31443.png)
